molecular formula C9H12O3 B130168 1,5-Dioxaspiro[5.5]undec-3-en-2-one CAS No. 94691-90-4

1,5-Dioxaspiro[5.5]undec-3-en-2-one

Cat. No. B130168
CAS RN: 94691-90-4
M. Wt: 168.19 g/mol
InChI Key: NOQYXTYMYYOSQL-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[5.5]undec-3-en-2-one is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19000 . It is also known by other names such as 4-oxo-4H-1,3-dioxin-2-spirocyclohexane, 4-oxo-1,3-dioxaspiro (5.5)undec-2-ene, 4-oxo-1,5-dioxaspiro<5.5>undec-2-ene, and 4-Oxo-1,5-dioxaspiro [5.5]undec-2-en .


Synthesis Analysis

The synthesis of 1,5-Dioxaspiro[5.5]undec-3-en-2-one involves reactions between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides . The synthetic route involves several steps and the use of different reagents .


Molecular Structure Analysis

The molecular structure of 1,5-Dioxaspiro[5.5]undec-3-en-2-one has been confirmed by X-ray crystallography . The structure is characterized by a spirocyclic ring system, which includes two oxygen atoms and nine carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving 1,5-Dioxaspiro[5.5]undec-3-en-2-one are complex and involve multiple steps. The reactions between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides result in the formation of 1,5-Dioxaspiro[5.5]undec-3-en-2-one .

Scientific Research Applications

Synthesis and Biochemical Applications

1,5-Dioxaspiro[5.5]undec-3-en-2-one derivatives have been explored extensively in biochemical contexts. For instance, spiroundecane(ene) derivatives were synthesized and tested for their inhibitory activity against human immunodeficiency virus integrase. The study found that certain derivatives inhibited both 3'-processing and strand transfer reactions catalyzed by the integrase. The structure-activity relationship (SAR) studies suggested that the undecane core with at least one furan moiety was preferred for integrase inhibition, indicating a potential for therapeutic application (Shults et al., 2007).

Organic Chemistry and Synthesis

1,5-Dioxaspiro[5.5]undec-3-en-2-one has been pivotal in organic synthesis. For instance, perbenzylated 1,7-dioxaspiro[5.5]undec-4-ene derivatives of sugars were obtained from fully protected glycono-1,5-lactones, showcasing the compound's versatility in the synthesis of complex organic molecules (Caputo et al., 2003).

Crystal Structure and Thermodynamic Properties

The compound has also been investigated for its physical properties. A study focused on a new 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety, exploring its crystal structure, thermodynamic properties, and quantum chemical computations. The results confirmed its belonging to a triclinic space group and provided insights into its molecular structure and thermodynamic nature, contributing to a deeper understanding of its physical properties (Zeng et al., 2021).

NMR Spectroscopy

In the realm of spectroscopy, 1,5-Dioxaspiro[5.5]undec-3-en-2-one derivatives have been characterized using nuclear magnetic resonance (NMR) spectroscopy. This has allowed for a detailed understanding of the chemical shifts and structure of these compounds, which is essential for their use in various scientific applications (Zhang et al., 2008).

properties

IUPAC Name

1,5-dioxaspiro[5.5]undec-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-4-7-11-9(12-8)5-2-1-3-6-9/h4,7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQYXTYMYYOSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536692
Record name 1,5-Dioxaspiro[5.5]undec-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dioxaspiro[5.5]undec-3-en-2-one

CAS RN

94691-90-4
Record name 1,5-Dioxaspiro[5.5]undec-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Chiang, AJ Kresge, Q Meng, Y Morita… - Journal of the …, 1999 - ACS Publications
Trifluoroacetylketene was generated in aqueous solution by flash photolysis of 2,2-dimethyl-6-trifluoromethyl-4H-1,3-dioxin-4-one and its spiro analogue, 4-trifluoromethyl-1,5-dioxaspiro…
Number of citations: 19 pubs.acs.org
H Graalfs, R Fröhlich, C Wolff… - European journal of …, 1999 - Wiley Online Library
Intermolecular addition of radicals to the 1,3‐dioxin‐4‐ones 1a,b and 2a,b with (–)‐menthone incorporated as chiral auxiliary in 2‐position were investigated. Photochemically …
RH Blaauw, JCJ Benningshof, AE van Ginkel… - Journal of the …, 2001 - pubs.rsc.org
A racemic synthesis of the bicyclo[2.1.1]hexane substructure of solanoeclepin A (1), the most active natural hatching agent of potato cyst nematodes, was approached via an …
Number of citations: 30 pubs.rsc.org
J Zhang, J Xu - Helvetica Chimica Acta, 2013 - Wiley Online Library
The chemoselectivity in the reaction of 2‐diazo‐3‐oxo‐3‐phenylpropanal (1) with aldehydes and ketones in the presence of Et 3 N was investigated. The results indicate that 1 reacts …
Number of citations: 4 onlinelibrary.wiley.com
SN Karad, WK Chung, RS Liu - scholar.archive.org
Unless otherwise noted, all reactions were carried out under a nitrogen atmosphere in oven-dried glassware using standard syringe, cannula and septa apparatus. Tetrahydrofuran and …
Number of citations: 0 scholar.archive.org
ADS Backiam, S Duraisamy… - Biotechnology and …, 2023 - Wiley Online Library
The interest in bioactives especially from botanicals to treat vancomycin‐resistant enterococcal (VRE) infections is increased. Many species of Ocimum have a long history in folk …
Number of citations: 2 iubmb.onlinelibrary.wiley.com
R Jasmine, AR SNEHA, S Aishwarya, S Monica… - Asian Journal of Advances …, 2021
Number of citations: 1

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